molecular formula C8H16Cl2N4O2 B1445534 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride CAS No. 1361115-37-8

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride

Cat. No.: B1445534
CAS No.: 1361115-37-8
M. Wt: 271.14 g/mol
InChI Key: HWRBMVRRMASMFE-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an aminoethyl group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the Methoxyacetamide Moiety: The methoxyacetamide group is attached through an amidation reaction, where a methoxyacetic acid derivative reacts with the amino group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminoethyl and methoxyacetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenated derivatives, amines, under reflux or room temperature conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-2-methoxy-acetamide dihydrochloride
  • N-[2-(Hydroxyethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
  • N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-ethoxy-acetamide dihydrochloride

Uniqueness

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[2-(2-aminoethyl)pyrazol-3-yl]-2-methoxyacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)11-7-2-4-10-12(7)5-3-9;;/h2,4H,3,5-6,9H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRBMVRRMASMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=NN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Reactant of Route 2
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Reactant of Route 4
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Reactant of Route 5
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride

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